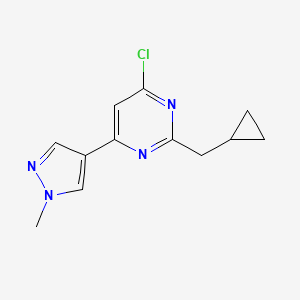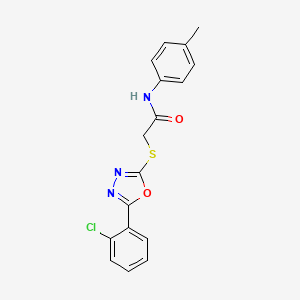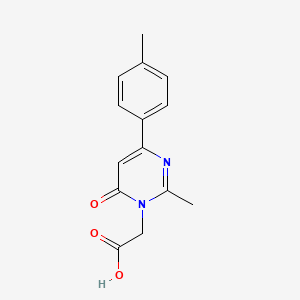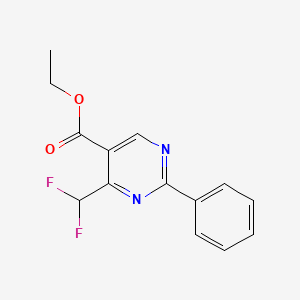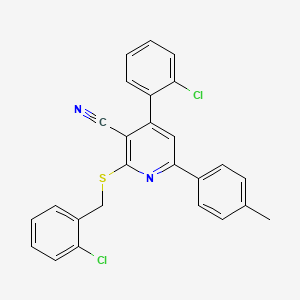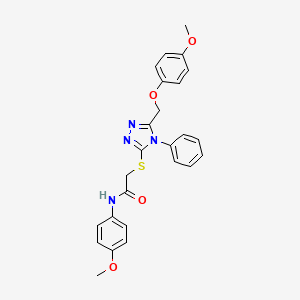
(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid hydrochloride is a boronic acid derivative with a heterocyclic pyridine ring. It is primarily used as an intermediate and building block in various chemical syntheses . The compound is known for its utility in medicinal chemistry and organic synthesis due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid hydrochloride typically involves the reaction of 6-chloropyridin-3-ylboronic acid with 4-methylpiperazine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction mixture is then purified using techniques like column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated purification systems are often employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions
(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions yield pyridine N-oxides, while reduction reactions can produce various reduced derivatives of the original compound .
科学研究应用
(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of biochemical assays and probes.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of advanced materials and specialty chemicals.
作用机制
The mechanism of action of (6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid hydrochloride involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition. The piperazine ring enhances the compound’s binding affinity and selectivity towards its targets .
相似化合物的比较
Similar Compounds
(6-(4-Methylpiperazin-1-yl)pyridin-3-amine: Similar structure but lacks the boronic acid group.
(6-(4-Methylpiperazin-1-yl)nicotinic acid: Contains a carboxylic acid group instead of a boronic acid group.
2-(4-Methyl-1-piperazinyl)-4-pyridinamine: Similar piperazine and pyridine rings but different substitution pattern.
Uniqueness
The uniqueness of (6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid hydrochloride lies in its combination of a boronic acid group with a piperazine-substituted pyridine ring. This structure imparts distinct reactivity and binding properties, making it valuable in various chemical and biological applications .
属性
分子式 |
C10H17BClN3O2 |
|---|---|
分子量 |
257.53 g/mol |
IUPAC 名称 |
[6-(4-methylpiperazin-1-yl)pyridin-3-yl]boronic acid;hydrochloride |
InChI |
InChI=1S/C10H16BN3O2.ClH/c1-13-4-6-14(7-5-13)10-3-2-9(8-12-10)11(15)16;/h2-3,8,15-16H,4-7H2,1H3;1H |
InChI 键 |
SYFHXHYFGLRMOU-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CN=C(C=C1)N2CCN(CC2)C)(O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Methyl-3-(pyrrolidin-2-yl)-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11775536.png)



![7-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B11775566.png)
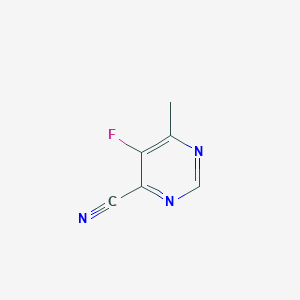
![6-[4-(4-carboxyphenyl)-6-(5-carboxypyridin-2-yl)pyridin-2-yl]pyridine-3-carboxylic acid](/img/structure/B11775578.png)
![4-(Difluoromethyl)-2-fluorobenzo[d]oxazole](/img/structure/B11775590.png)
